molecular formula C11H8O5 B187457 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2555-20-6

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B187457
CAS RN: 2555-20-6
M. Wt: 220.18 g/mol
InChI Key: SFAPWVZFUHJZIC-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 8-methoxycoumarin-3-carboxylic acid, is a member of coumarins . It has a molecular weight of 220.18 g/mol . The IUPAC name for this compound is 8-methoxy-2-oxochromene-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid can be represented by the linear formula C11H8O5 . The InChI code for this compound is 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The melting point of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is reported to be 214 °C . The compound has a molecular weight of 220.18 g/mol .

Scientific Research Applications

  • Fluorescence Properties : Certain derivatives of 2H-chromene, such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, exhibit excellent fluorescence in both ethanol solution and solid state. This characteristic makes them potentially useful in molecular recognition and as photoluminescent materials (Shi, Liang, & Zhang, 2017).

  • Synthesis Methods : Rapid synthetic methods for related compounds like 4-oxo-4H-chromene-3-carboxylic acid have been established. These methods are significant for producing intermediates in biologically active compounds (Zhu et al., 2014).

  • Crystal Structure : The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been determined, providing insights into its molecular conformation and potential interactions (Li et al., 2010).

  • Antibacterial and Antifungal Agents : Novel series of derivatives containing 2H-chromen-2-one moiety, synthesized using 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, show promising antibacterial and antifungal activities (Mahesh et al., 2022).

  • Pharmacological Tools : Derivatives like 8-amido-chromen-4-one-2-carboxylic acid have been identified as novel agonists for the G protein-coupled orphan receptor GPR35, suggesting their use in studying the receptor's physiological role and as potential drug targets (Funke et al., 2013).

  • Water-Soluble Fluorescent Probes : Water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates derived from similar compounds have been used as fluorescent probes for Fe3+ detection, demonstrating their potential in biological applications (Shi & Zhang, 2020).

properties

IUPAC Name

8-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAPWVZFUHJZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283980
Record name 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

2555-20-6
Record name 3-Carboxy-8-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2555-20-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34647
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXY-8-METHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK9E9M6VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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